molecular formula C8H5Br2F3 B2406043 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene CAS No. 1214327-32-8

4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene

Cat. No.: B2406043
CAS No.: 1214327-32-8
M. Wt: 317.931
InChI Key: RTJDTDNOPPUSGA-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H5Br2F3 . It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 2-(trifluoromethyl)benzyl bromide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified by distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can yield the corresponding benzyl alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMSO or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted benzyl derivatives like benzyl amines, benzyl thiols, or benzyl ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or hydrocarbon derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity makes it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce specific functional groups into peptides, proteins, or nucleic acids, facilitating the study of biological processes and molecular mechanisms.

Medicine: The compound is investigated for its potential use in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzyl position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Molecular Targets and Pathways: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of proteins, nucleic acids, or other biomolecules, affecting their biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzyl bromide: Lacks the bromine substitution at the 5-position, resulting in different reactivity and applications.

    5-Bromo-2-fluorobenzyl bromide: Substitution of fluorine instead of trifluoromethyl group, leading to variations in chemical properties and reactivity.

    2,5-Difluorobenzyl bromide: Contains two fluorine atoms instead of a trifluoromethyl group, affecting its chemical behavior and applications.

Uniqueness: 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, enhancing the compound’s reactivity and stability. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capacity, while the bromine atom provides a reactive site for substitution reactions. These properties make it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJDTDNOPPUSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-32-8
Record name 5-Bromo-2-(trifluoromethyl)benzyl bromide
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